

An In-Depth Technical Guide to 3-Chloro-4-isothiazolecarboxylic Acid

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Compound of Interest

Compound Name: *3-Chloro-4-isothiazolecarboxylic acid*
Cat. No.: *B586198*

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For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche Isothiazole

In the vast landscape of heterocyclic chemistry, the isothiazole scaffold stands out for its diverse biological activities, underpinning the development of numerous therapeutic agents. This guide focuses on a specific, yet potentially pivotal molecule: **3-Chloro-4-isothiazolecarboxylic acid** (CAS Number: 933690-30-3). While extensive literature on this exact compound is not broadly available, this document serves as a comprehensive technical resource by synthesizing information on its core structure, related analogues, and the broader isothiazole class. It aims to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore its synthetic pathways, understand its physicochemical characteristics, and envision its potential applications in medicinal chemistry. Our approach is grounded in established chemical principles and draws parallels from well-documented isothiazole derivatives to offer a predictive and practical guide for laboratory investigation.

Section 1: Core Chemical Identity and Physicochemical Profile

1.1. Chemical Structure and CAS Number

The foundational step in understanding any chemical entity is to establish its precise identity. **3-Chloro-4-isothiazolecarboxylic acid** is registered under the CAS (Chemical Abstracts Service) number 933690-30-3.^[1] Its molecular structure consists of a five-membered isothiazole ring, substituted with a chlorine atom at the 3-position and a carboxylic acid group at the 4-position.

Molecular Formula: C₄H₂ClNO₂S

1.2. Physicochemical Properties (Predicted and Inferred)

Direct experimental data for **3-Chloro-4-isothiazolecarboxylic acid** is sparse in publicly accessible literature. However, we can infer a range of its physicochemical properties based on its structure and data from closely related analogues. These predicted values are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

Property	Predicted/Inferred Value	Causality and Experimental Insight
Molecular Weight	163.58 g/mol	Calculated from the atomic weights of its constituent atoms. This value is fundamental for all stoichiometric calculations in synthesis and analysis.
Appearance	Likely a white to off-white or pale yellow crystalline solid.	Carboxylic acids and chloro-substituted heterocycles are typically crystalline solids at room temperature. The color may be influenced by trace impurities.
Melting Point	Expected to be relatively high, likely >150 °C.	The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, and the planar, aromatic-like isothiazole ring contributes to efficient crystal lattice packing, both of which increase the energy required to melt the solid.
Solubility	Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol).	The carboxylic acid group provides some polarity and potential for hydrogen bonding with water, but the overall molecule is dominated by the less polar isothiazole ring and chloro-substituent. Solubility in water is expected to increase with pH as the carboxylate salt is formed. Its solubility in organic solvents will be crucial for reaction chemistry and

purification by crystallization or chromatography.

pKa

Estimated to be in the range of 2-4.

The carboxylic acid proton's acidity is enhanced by the electron-withdrawing nature of the isothiazole ring and the chlorine atom. This pKa is important for designing salt formation strategies and understanding its ionization state in physiological media.

Section 2: Synthesis and Reactivity

2.1. Retrosynthetic Analysis and Potential Synthetic Pathways

A robust and reproducible synthetic route is paramount for the exploration of any new chemical entity. While a specific, validated protocol for **3-Chloro-4-isothiazolecarboxylic acid** is not readily available, we can propose logical synthetic strategies based on established isothiazole chemistry.

A plausible retrosynthetic analysis suggests that the target molecule can be derived from a precursor with a nitrile or an ester at the 4-position, which can then be hydrolyzed to the carboxylic acid. The isothiazole ring itself can be constructed through various methods, a common one being the reaction of a compound containing a reactive dinitrile or a cyanothioamide with a chlorinating agent.

A patent for the preparation of a related compound, 3,4-dichloro-isothiazole-carboxylic acid, describes a two-step process that could be adapted.^[2] This involves the initial formation of a dichloroisothiazole-carbonitrile from a cyanide, carbon disulfide, and chlorine, followed by alkaline hydrolysis to the carboxylic acid.^[2]

Proposed Synthetic Workflow:



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Caption: Proposed synthetic workflow for **3-Chloro-4-isothiazolecarboxylic acid**.

2.2. Key Reactivity Insights

The reactivity of **3-Chloro-4-isothiazolecarboxylic acid** is dictated by its functional groups: the carboxylic acid and the chloro-substituted isothiazole ring.

- **Carboxylic Acid Group:** This group can undergo standard transformations, such as esterification, amidation, and reduction. These reactions are fundamental for creating derivatives and prodrugs, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of amide and ester derivatives of related isothiazolecarboxylic acids has been explored to enhance their pharmacological activity.[3]
- **Chloro-substituted Isothiazole Ring:** The chlorine atom at the 3-position can potentially be displaced via nucleophilic aromatic substitution, although this may require activated conditions. This provides a handle for further structural diversification. The isothiazole ring itself is relatively stable but can be susceptible to ring-opening under harsh reductive or oxidative conditions.

Section 3: Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of **3-Chloro-4-isothiazolecarboxylic acid**.

3.1. Spectroscopic Methods

Method	Expected Observations	Rationale and Significance
^1H NMR	A single proton signal in the aromatic region, likely a singlet. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D_2O .	The isothiazole ring has one proton at the 5-position. Its chemical shift will be influenced by the adjacent sulfur atom and the substituents on the ring. The presence and characteristics of the carboxylic acid proton are key diagnostic features.
^{13}C NMR	Four distinct carbon signals are expected: two for the isothiazole ring carbons, one for the carbon bearing the chlorine, and one for the carboxylic acid carbonyl carbon.	The chemical shifts of the ring carbons will provide information about the electronic environment of the isothiazole nucleus. The carbonyl carbon signal will be in the characteristic downfield region for carboxylic acids.
Mass Spectrometry (MS)	The molecular ion peak (M^+) should be observable, along with a characteristic isotopic pattern for a molecule containing one chlorine atom ($\text{M}+2$ peak approximately one-third the intensity of the M^+ peak). Fragmentation patterns may involve the loss of COOH , Cl , and cleavage of the isothiazole ring.	MS is crucial for confirming the molecular weight and elemental composition (via high-resolution mass spectrometry). The isotopic pattern provides definitive evidence for the presence of a chlorine atom.
Infrared (IR) Spectroscopy	A broad O-H stretch from the carboxylic acid (around $2500\text{-}3300\text{ cm}^{-1}$), a sharp C=O stretch (around 1700 cm^{-1}), and characteristic C=N and C-	IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups, particularly the carboxylic acid. Studies on related compounds have used

S stretching vibrations from the isothiazole ring. IR to confirm salt formation by observing shifts in the C=O and O-H stretching bands.[4]

3.2. Chromatographic Purity Assessment

- **High-Performance Liquid Chromatography (HPLC):** A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, would be the primary tool for assessing purity. Detection by UV-Vis spectrophotometry would be suitable, as the isothiazole ring is a chromophore.
- **Thin-Layer Chromatography (TLC):** TLC can be used for rapid reaction monitoring and preliminary purity checks. A suitable mobile phase would likely be a mixture of a polar and a non-polar organic solvent (e.g., ethyl acetate/hexanes with a small amount of acetic acid to suppress ionization of the carboxylic acid).

Section 4: Applications in Drug Discovery and Development

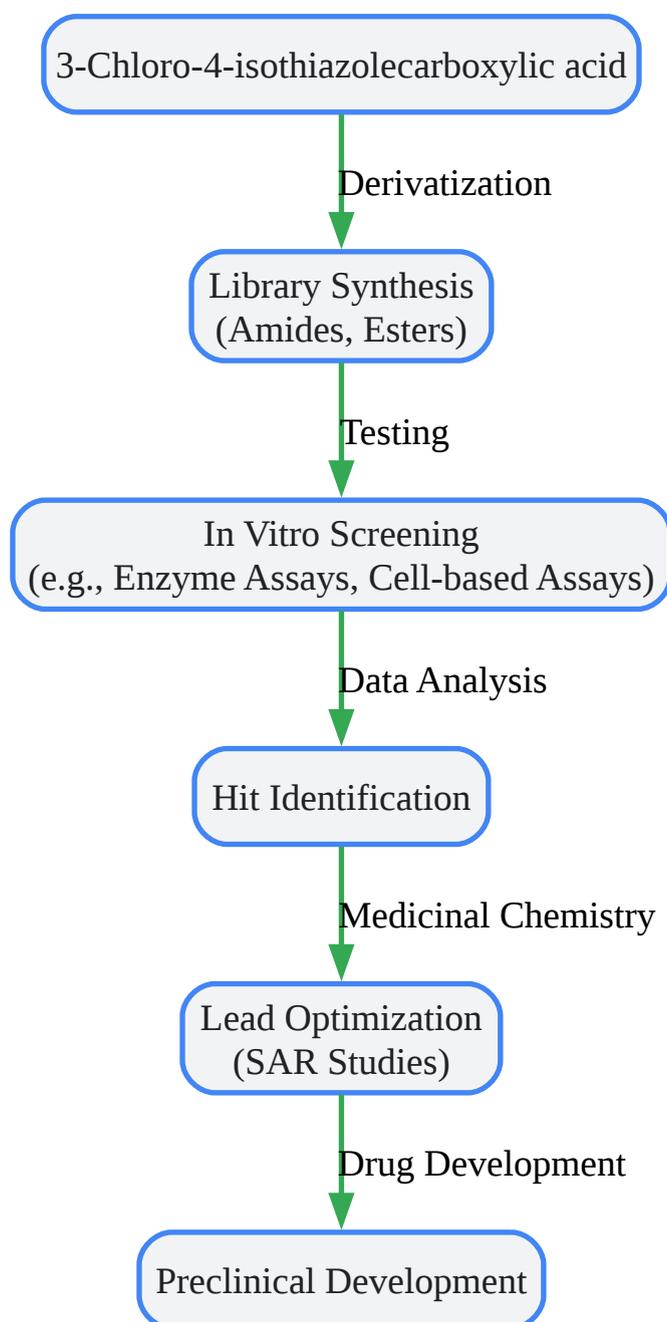
The isothiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds.

4.1. Established Biological Activities of Isothiazole Derivatives

- **Antiviral:** The amide derivatives of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid have been extensively studied, with denotivir emerging as an antiviral drug.[3]
- **Anti-inflammatory:** Certain 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides have demonstrated significant anti-inflammatory activity.[3]
- **Antimicrobial and Antifungal:** The incorporation of chloro and fluoro groups on related thiazolidinone structures has been shown to influence their antibacterial activity.[5]
- **Anticancer:** Derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have shown antiproliferative activity against various cancer cell lines.

The presence of both a chloro substituent and a carboxylic acid group on the isothiazole ring of **3-Chloro-4-isothiazolecarboxylic acid** makes it an attractive starting point for the synthesis of new chemical entities with potential therapeutic value in these areas. The carboxylic acid provides a convenient point for derivatization to create libraries of amides and esters for structure-activity relationship (SAR) studies.

Workflow for Exploring Biological Activity:



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Caption: A typical workflow for evaluating the therapeutic potential of **3-Chloro-4-isothiazolecarboxylic acid**.

Section 5: Safety, Handling, and Storage

Given the lack of a specific Material Safety Data Sheet (MSDS) for **3-Chloro-4-isothiazolecarboxylic acid**, a cautious approach to handling is imperative, guided by the data available for structurally related compounds.

5.1. Hazard Assessment (Inferred)

- **Skin and Eye Irritation:** Many chloro-substituted aromatic carboxylic acids and isothiazole derivatives are known to be skin and eye irritants.[6][7] Direct contact should be avoided.
- **Respiratory Irritation:** As a fine powder, the compound may cause respiratory tract irritation if inhaled.[6]
- **Toxicity:** Some isothiazolinone derivatives are known to be toxic if swallowed, inhaled, or in contact with skin.[6] While the toxicity of the target compound is unknown, it should be handled with appropriate care.

5.2. Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- **Ventilation:** Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid powder to avoid inhalation.
- **Hygiene:** Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.

5.3. Storage and Stability

- **Storage Conditions:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.

- **Incompatible Materials:** Avoid contact with strong oxidizing agents and strong bases.
- **Stability:** The compound is expected to be stable under recommended storage conditions. However, like many carboxylic acids, it may be sensitive to heat and light over extended periods.

Section 6: Conclusion and Future Directions

3-Chloro-4-isothiazolecarboxylic acid represents a chemical entity with significant, yet largely unexplored, potential in the field of drug discovery. Its structural features, particularly the combination of a reactive carboxylic acid handle and a biologically relevant chloro-isothiazole core, make it an attractive building block for the synthesis of novel compounds. While a comprehensive experimental dataset for this specific molecule is yet to be established in the public domain, this guide provides a solid foundation for researchers to begin their investigations. By leveraging the knowledge from related isothiazole chemistry, predictive modeling, and sound experimental design, the scientific community can unlock the potential of this intriguing molecule. Future work should focus on the development and publication of a robust synthetic protocol, full analytical characterization, and a systematic evaluation of its biological activity profile.

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